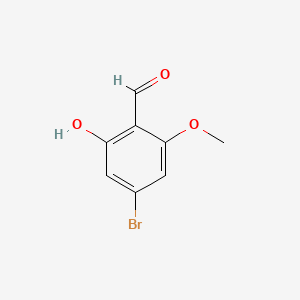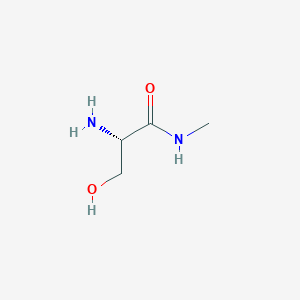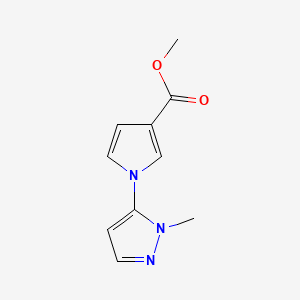
4-Bromo-2-hydroxy-6-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-hydroxy-6-methoxybenzaldehyde is an organic compound with the molecular formula C8H7BrO3 It is a derivative of benzaldehyde, featuring a bromine atom, a hydroxyl group, and a methoxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde typically involves the bromination of 2-hydroxy-6-methoxybenzaldehyde. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at a controlled temperature to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2-hydroxy-6-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: NaOCH3 in methanol under reflux conditions.
Major Products Formed:
Oxidation: 4-Bromo-2-hydroxy-6-methoxybenzoic acid.
Reduction: 4-Bromo-2-hydroxy-6-methoxybenzyl alcohol.
Substitution: 4-Methoxy-2-hydroxy-6-methoxybenzaldehyde.
Aplicaciones Científicas De Investigación
4-Bromo-2-hydroxy-6-methoxybenzaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved would vary depending on the specific enzyme or biological system being studied .
Comparación Con Compuestos Similares
2-Bromo-4-hydroxy-5-methoxybenzaldehyde: Similar structure but with different positions of the bromine and methoxy groups.
2-Bromo-5-hydroxy-4-methoxybenzaldehyde: Another isomer with different functional group positions.
6-Bromo-2-hydroxy-3-methoxybenzaldehyde: Similar compound with the bromine and methoxy groups in different positions.
Uniqueness: 4-Bromo-2-hydroxy-6-methoxybenzaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. This unique arrangement of functional groups can make it particularly useful in certain synthetic and research applications .
Propiedades
Fórmula molecular |
C8H7BrO3 |
|---|---|
Peso molecular |
231.04 g/mol |
Nombre IUPAC |
4-bromo-2-hydroxy-6-methoxybenzaldehyde |
InChI |
InChI=1S/C8H7BrO3/c1-12-8-3-5(9)2-7(11)6(8)4-10/h2-4,11H,1H3 |
Clave InChI |
NGRWPOWFTYKXKH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1C=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 2-(2,2-dimethyl-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-ylidene)acetate](/img/structure/B13979179.png)




![7-(2-Chloroacetyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13979213.png)




